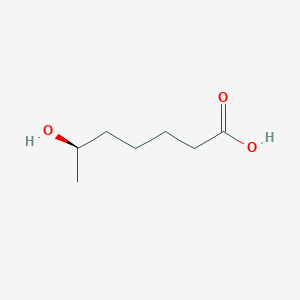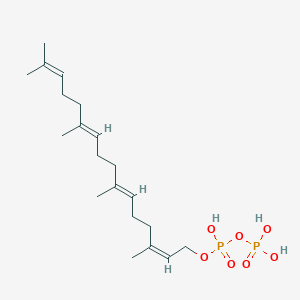
2-cis,6-trans,10-trans-Geranylgeranyl diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cis,6-trans,10-trans-geranylgeranyl diphosphate is a geranylgeranyl diphosphate. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a 2-cis,6-trans,10-trans-geranylgeranyl diphosphate(3-).
trans, trans, cis-Geranylgeranyl diphosphate, also known as geranylneryl diphosphate, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. trans, trans, cis-Geranylgeranyl diphosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans, trans, cis-geranylgeranyl diphosphate is primarily located in the membrane (predicted from logP) and cytoplasm.
Scientific Research Applications
Enzymatic Processes and Biosynthesis
Geranylgeranyl Diphosphate Synthase Activities : Studies show the presence of two different geranylgeranyl diphosphate (GGPP) synthase activities in rat tissues, one cytosolic and one membrane-associated, involved in isoprenoid biosynthesis and protein prenylation (Ericsson et al., 1993).
Cyclization Processes : The cyclization of geranylgeranyl diphosphate to fusicoccadiene involves a transannular proton transfer process, impacting the biosynthesis of certain compounds (Toyomasu et al., 2009).
Role in Cellular Activity
Production in Rat Tissues : The cytosolic fractions from various rat tissues, such as liver and brain, are capable of synthesizing the trans,trans,trans-isomer of geranylgeranyl diphosphate, indicating its importance in cellular functions (Runquist et al., 1992).
Temperature-dependent Modulation : The enzyme farnesyl diphosphate/geranylgeranyl diphosphate synthase from hyperthermophilic archaea demonstrates temperature-dependent modulation, influencing membrane composition in cells (Fujiwara et al., 2004).
Prenylation and Isomer Formation
Diterpene Synthesis : Geranylgeranyl diphosphate is utilized in the stereoselective biosynthesis of diterpenoid scaffolds, such as in the production of cis-trans-clerodienyl diphosphate by diterpene synthase (Pelot et al., 2018).
Synthesis of Stable Analogues : The synthesis of stable analogues of geranylgeranyl diphosphate shows its significance in the study of protein transferase inhibition (Minutolo et al., 2006).
Fluorescence-based Assays
- Fluorescent Analogue Development : Development of a fluorescent farnesyl diphosphate analogue provides a method to monitor the activities of trans-prenyltransferases like geranylgeranyl diphosphate synthase (Teng et al., 2016).
Plant-based Studies
- Plant cis-Prenyltransferase Analysis : The first plant cis-prenyltransferase from Arabidopsis thaliana has been isolated, showing its role in polyisoprenoid biosynthesis in plants (Oh et al., 2000).
Additional Applications
- Role in Echinocystis macrocarpa : The biosynthesis of trans-geranylgeranyl pyrophosphate in the endosperm of Echinocystis macrocarpa suggests its involvement in the formation of certain cyclic diterpenes like (−)-kaurene (Oster & West, 1968).
properties
Product Name |
2-cis,6-trans,10-trans-Geranylgeranyl diphosphate |
|---|---|
Molecular Formula |
C20H36O7P2 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
phosphono [(2Z,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |
InChI |
InChI=1S/C20H36O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b18-11+,19-13+,20-15- |
InChI Key |
OINNEUNVOZHBOX-KWBDAJKESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
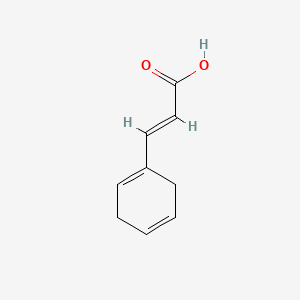

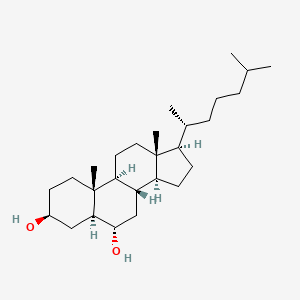
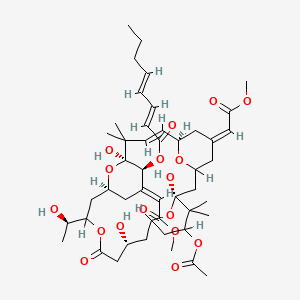
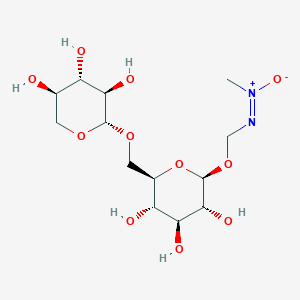
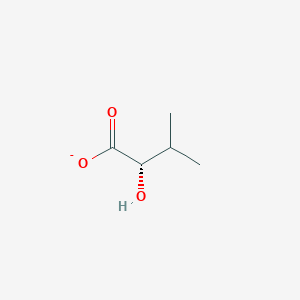

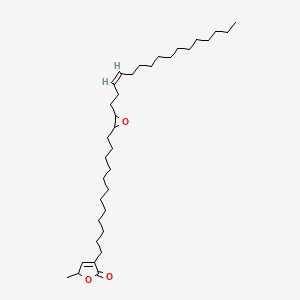

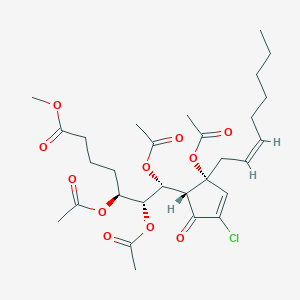
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![methyl (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate](/img/structure/B1237454.png)
